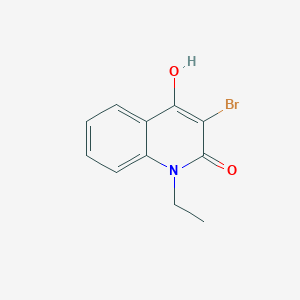
3-bromo-1-ethyl-4-hydroxy-2(1H)-quinolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-1-ethyl-4-hydroxy-2(1H)-quinolinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-bromo-1-ethyl-4-hydroxy-2(1H)-quinolinone is not fully understood. However, studies have suggested that the compound exerts its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle.
Biochemical and Physiological Effects
Studies have shown that 3-bromo-1-ethyl-4-hydroxy-2(1H)-quinolinone exhibits low toxicity towards normal cells, indicating its potential as a selective anti-cancer agent. The compound has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-bromo-1-ethyl-4-hydroxy-2(1H)-quinolinone in lab experiments is its potent anti-cancer activity. However, the compound has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, the synthesis method for the compound is complex and time-consuming, which can limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on 3-bromo-1-ethyl-4-hydroxy-2(1H)-quinolinone. One potential area of research is in the development of novel anti-cancer agents based on the structure of the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and to identify potential molecular targets for its anti-cancer activity. Finally, research is needed to develop more efficient and cost-effective synthesis methods for the compound to make it more readily available for research purposes.
In conclusion, 3-bromo-1-ethyl-4-hydroxy-2(1H)-quinolinone is a promising compound with potential applications in various fields of scientific research. Its potent anti-cancer activity and low toxicity towards normal cells make it an attractive candidate for the development of novel anti-cancer agents. However, further research is needed to fully understand its mechanism of action and to identify potential molecular targets for its anti-cancer activity.
Métodos De Síntesis
The synthesis of 3-bromo-1-ethyl-4-hydroxy-2(1H)-quinolinone involves a series of chemical reactions. The starting material for the synthesis is 2-hydroxy-1-ethylquinoline, which undergoes bromination to form 3-bromo-1-ethyl-2-hydroxyquinoline. This compound is then subjected to a series of reactions involving cyclization and oxidation to yield 3-bromo-1-ethyl-4-hydroxy-2(1H)-quinolinone.
Aplicaciones Científicas De Investigación
3-bromo-1-ethyl-4-hydroxy-2(1H)-quinolinone has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is in the field of medicinal chemistry, where the compound has been investigated for its potential as an anti-cancer agent. Studies have shown that 3-bromo-1-ethyl-4-hydroxy-2(1H)-quinolinone exhibits potent anti-cancer activity against a wide range of cancer cell lines.
Propiedades
IUPAC Name |
3-bromo-1-ethyl-4-hydroxyquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-2-13-8-6-4-3-5-7(8)10(14)9(12)11(13)15/h3-6,14H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZUQKATCZMDQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-1-ethyl-4-hydroxy-2(1H)-quinolinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

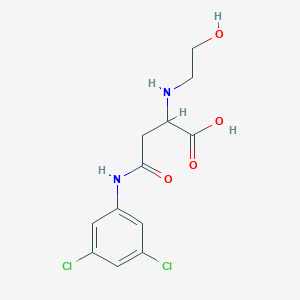
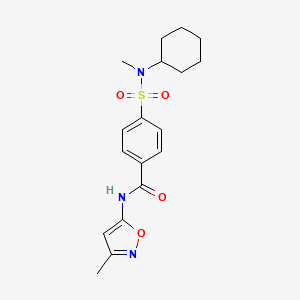
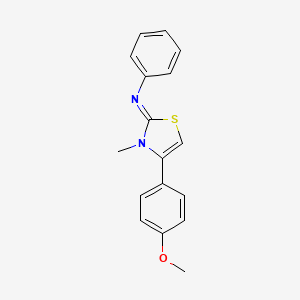
![(1R,5S)-8-((2-chlorophenyl)sulfonyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2574408.png)
![2-Propenamide, 2-cyano-3-mercapto-3-[(phenylmethyl)thio]-](/img/structure/B2574409.png)
![2-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2574410.png)
![5-amino-N-(3,5-dimethylphenyl)-1-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2574411.png)
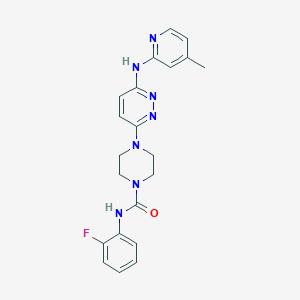
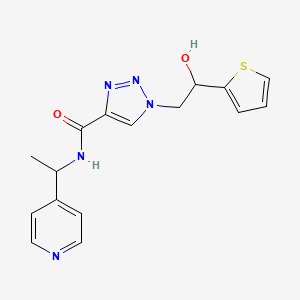
![(4-((5,5-Dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)phenyl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2574417.png)
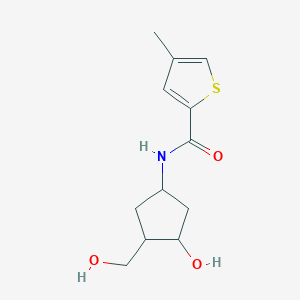
![2-[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2574421.png)

![(3E)-1-benzyl-3-{[(2-fluorophenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2574424.png)